molecular formula C4H6BrFO2 B14018267 Butanoicacid, 2-bromo-3-fluoro- CAS No. 50884-93-0

Butanoicacid, 2-bromo-3-fluoro-

Cat. No.: B14018267
CAS No.: 50884-93-0
M. Wt: 184.99 g/mol
InChI Key: JGKFVFFGCBZHSE-UHFFFAOYSA-N
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Description

Butanoicacid, 2-bromo-3-fluoro- is an organic compound with the molecular formula C4H6BrFO2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2nd and 3rd positions are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoicacid, 2-bromo-3-fluoro- typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 3-fluorobutanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Butanoicacid, 2-bromo-3-fluoro- may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoicacid, 2-bromo-3-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester or amide derivatives of Butanoicacid, 2-bromo-3-fluoro- can undergo hydrolysis to yield the parent acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different carboxylic acids or alcohols.

Scientific Research Applications

Butanoicacid, 2-bromo-3-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Butanoicacid, 2-bromo-3-fluoro- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, leading to more potent effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-chlorobutanoic acid
  • 2-bromo-3-iodobutanoic acid
  • 2-chloro-3-fluorobutanoic acid

Uniqueness

Butanoicacid, 2-bromo-3-fluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-bromo-3-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-2(6)3(5)4(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFVFFGCBZHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311665
Record name Butanoicacid, 2-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50884-93-0
Record name NSC244701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoicacid, 2-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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